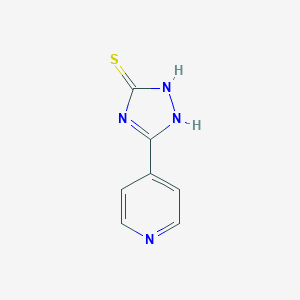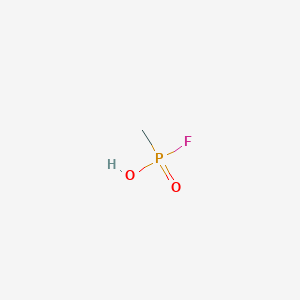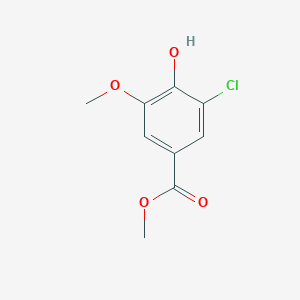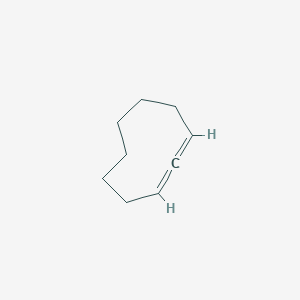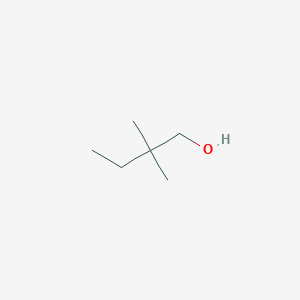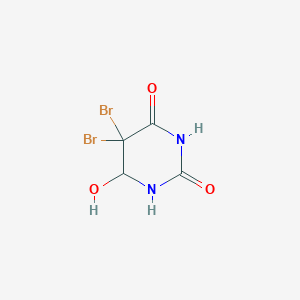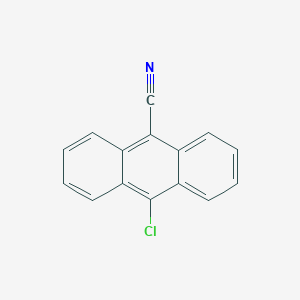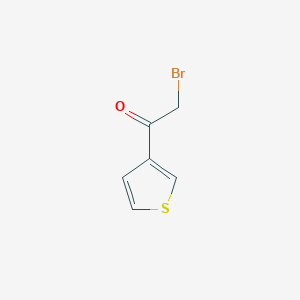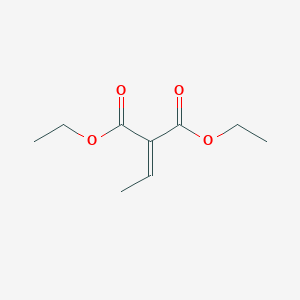
4-吗啉基苯甲醛
概述
描述
4-Morpholinobenzaldehyde is a chemical compound that belongs to the morpholine family, which comprises heterocyclic organic compounds containing a six-membered ring with four carbon atoms, one oxygen atom, and one nitrogen atom. Morpholines and their derivatives are widely studied for their diverse applications in medicinal, organic chemistry, and as building blocks in the synthesis of biologically active substances (Palchikov, 2013).
Synthesis Analysis
The synthesis of 4-Morpholinobenzaldehyde and its derivatives can involve various starting materials, including vicinal amino alcohols, oxiranes, and aziridines. These compounds are utilized in numerous chemical reactions as catalysts, auxiliaries, or as intermediates in the production of other biologically active substances. The synthesis approaches highlight the versatility of morpholines in organic synthesis (Palchikov, 2013).
Molecular Structure Analysis
Morpholine derivatives, including 4-Morpholinobenzaldehyde, possess a unique molecular structure characterized by the presence of the morpholine ring. This ring structure plays a crucial role in determining the chemical behavior and reactivity of these compounds. The molecular structure analysis of morpholine derivatives reveals their potential as versatile intermediates in organic synthesis and pharmaceutical applications (Asif & Imran, 2019).
科学研究应用
抗多药耐药菌株的抗生素活性:4-(苯磺酰基)吗啉,一种衍生物,显示出在调节各种细菌和真菌的多药耐药菌株的抗生素活性方面具有潜力,与其他抗生素结合使用时表现出增强效果(Oliveira et al., 2015)。
吗啉在制药开发中的应用:吗啉及其衍生物,包括4-吗啉基苯甲醛,因其在制药应用中的重要性而备受关注。它们以极性、溶解性和成本效益而闻名,适用于合成各种有效药物(Rupak et al., 2016)。
PI3K-AKT-mTOR 通路抑制剂:4-(嘧啶-4-基)吗啉被用作 PI3K 和 PIKKs 抑制剂的药效团,突显了吗啉衍生物在癌症研究和治疗中的作用(Hobbs et al., 2019)。
荧光组蛋白去乙酰化酶抑制剂:4-吗啉基苯甲醛衍生物,如4-吗啉基脚本酰胺,已用于细胞成像的荧光显微镜研究,有助于研究组蛋白去乙酰化酶抑制剂(Fleming et al., 2015)。
抗微生物药剂:含有吗啉的二氢吡唑衍生物已被合成并评估为抗微生物药剂,显示出对各种细菌菌株的显著活性(Wang et al., 2015)。
药物化学中的多功能支架:吗啉是药物设计中的多功能支架,由于其广泛的生物活性和良好的药物样性质,使其成为酶抑制剂和受体亲和分子中的重要组成部分(Kourounakis et al., 2020)。
离子液体应用:与吗啉相关的4-苄基-4-甲基吗啉盐已被探索其物理化学性质、细胞毒性和生物降解性,显示出在绿色化学应用中的潜力(Pernak et al., 2011)。
斑马鱼基因表达研究:吗啉寡聚体已被用于操纵斑马鱼基因表达,有助于研究基因功能和网络(Wang et al., 2012)。
安全和危害
The safety data sheet for 4-Morpholinobenzaldehyde indicates that it is combustible and may cause skin and eye irritation . It may also be harmful if inhaled and may cause respiratory irritation . It is advised to handle the compound with appropriate safety measures, including wearing protective gloves, clothing, and eye/face protection .
属性
IUPAC Name |
4-morpholin-4-ylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c13-9-10-1-3-11(4-2-10)12-5-7-14-8-6-12/h1-4,9H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOAQOAXQMISINY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30303076 | |
| Record name | 4-Morpholinobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30303076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Morpholinobenzaldehyde | |
CAS RN |
1204-86-0 | |
| Record name | 4-Morpholinobenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1204-86-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 156543 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001204860 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1204-86-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156543 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Morpholinobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30303076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details













Synthesis routes and methods III
Procedure details













Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Phenylbenzo[b]thiophene](/img/structure/B72322.png)

